molecular formula C9H9N3O2 B14441767 3-Amino-1-benzofuran-2-carbohydrazide CAS No. 75746-18-8

3-Amino-1-benzofuran-2-carbohydrazide

Cat. No.: B14441767
CAS No.: 75746-18-8
M. Wt: 191.19 g/mol
InChI Key: KTNYJZGNKOFLEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzofuran-2-carbohydrazide typically involves the reaction of benzofuran derivatives with hydrazine derivatives under specific conditions. One common method includes the reaction of 3-amino-2-benzofuran carboxylic acid with hydrazine hydrate in the presence of a catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

3-Amino-1-benzofuran-2-carbohydrazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-benzofuran-2-carbohydrazide include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of amino and carbohydrazide groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

75746-18-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C9H9N3O2/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,10-11H2,(H,12,13)

InChI Key

KTNYJZGNKOFLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N

Origin of Product

United States

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